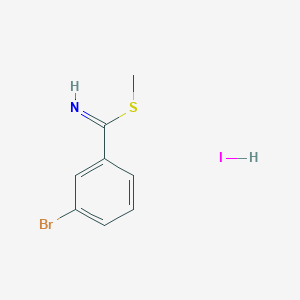

Methyl 3-bromobenzenecarboximidothioate;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Understanding Chemical Transformations

Research into the metabolic pathways of bromobenzene derivatives, including compounds similar to Methyl 3-bromobenzenecarboximidothioate;hydroiodide, has shed light on the biological methylation processes of thiocatechols. These studies have identified the pathways through which bromobenzene is metabolized into S-methylated and O-methylated bromothiocatechols in organisms such as the Hartley guinea pig and the golden Syrian hamster. This knowledge is crucial for understanding the environmental and pharmacological implications of these compounds (Lertratanangkoon, 1993).

Synthesis and Reactivity

The study of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate and its reactions highlights the potential of bromobenzene derivatives in synthetic chemistry. These compounds serve as synthetic equivalents for various Michael adducts, providing pathways to novel organic molecules. Such research not only expands our understanding of chemical reactivity but also opens new avenues for material synthesis, which could have implications for pharmaceuticals and materials science (Vasin et al., 2016).

Polymer/Fullerene Solar Cells

In the field of renewable energy, studies have explored the use of bromobenzene derivatives as solvents in polymer/fullerene solar cells. Research indicates that these solvents can enhance the performance of solar cells by improving diode characteristics and charge-carrier mobility. This finding is pivotal for developing more efficient and environmentally friendly solar energy technologies (Huang et al., 2014).

Photocatalytic Applications

Investigations into the photocatalytic carbonylation of bromobenzene under ambient conditions have demonstrated the potential of using light to activate chemical reactions efficiently. Such research is fundamental for developing sustainable chemical processes that utilize renewable energy sources, minimizing environmental impact and enhancing industrial chemistry's sustainability (Mu et al., 2009).

Advanced Material Synthesis

Research on dinuclear gold(I) and gold(III) complexes of bridging functionalized bis(N-heterocyclic carbene) ligands demonstrates the role of bromobenzene derivatives in synthesizing complex materials. These materials have potential applications in catalysis, electronic devices, and photonics, showcasing the versatility and importance of bromobenzene derivatives in material science (Jean-Baptiste dit Dominique et al., 2009).

properties

IUPAC Name |

methyl 3-bromobenzenecarboximidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS.HI/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQAUVWIVBBLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

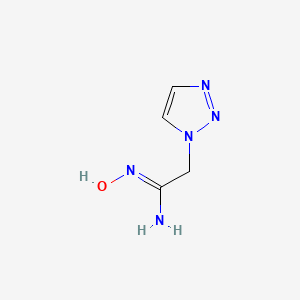

Canonical SMILES |

CSC(=N)C1=CC(=CC=C1)Br.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrINS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromobenzimidothioate hydroiodide salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2977483.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2977485.png)